molecular formula C13H20N2O2 B14876132 4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine

4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14876132
M. Wt: 236.31 g/mol
InChI Key: IAYOVAZSTWQRGX-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a pyrrolidine ring attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.

    Cyclization: The imine is then cyclized using a suitable cyclization agent, such as a Lewis acid, to form the pyrrolidine ring.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.

    25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): A potent hallucinogen with a similar phenethylamine backbone.

Uniqueness

4-(2,5-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of the pyrrolidine ring, which distinguishes it from other phenethylamines

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2O2/c1-15-7-11(12(14)8-15)10-6-9(16-2)4-5-13(10)17-3/h4-6,11-12H,7-8,14H2,1-3H3

InChI Key

IAYOVAZSTWQRGX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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